

Application of Trifloxystrobin in Integrated Pest Management: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B8790963

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Introduction

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (QoI fungicides).[1] Its unique mode of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex (Complex III).[1][2] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.[2] **Trifloxystrobin** exhibits both preventative and curative activity against a wide range of fungal pathogens in various agricultural and horticultural crops.[3] Its properties make it a valuable tool for Integrated Pest Management (IPM) programs, which aim to manage pests and diseases through a combination of strategies with minimal risk to human health and the environment.[4][5]

These application notes provide detailed protocols and quantitative data to guide researchers in the effective use and evaluation of **Trifloxystrobin** within an IPM framework.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of **Trifloxystrobin** against target fungal pathogens and its toxicological profile for non-target organisms.

Table 1: Efficacy of **Trifloxystrobin** Against Target Fungal Pathogens

Fungal Species	Bioassay Type	Efficacy Metric	Value (µg/mL)	Reference(s)
Sclerotinia sclerotiorum	Mycelial Growth Inhibition	Mean EC50	0.06	[6]
Sclerotinia sclerotiorum	Mycelial Growth Inhibition	EC50 Range	0.01 - 0.80	[6]
Colletotrichum capsici (in combination with Tebuconazole)	Mycelial Growth Inhibition	EC50	3720 (for the mix)	[7]

Table 2: In-Planta Efficacy of **Trifloxystrobin** Against Sclerotinia sclerotiorum on Oilseed Rape

Application Timing	Concentration (µg/mL)	Efficacy (%)	Reference(s)
Preventive	5	71.4	[6][8]
Preventive	15	96.5	[6][8]
Preventive	45	100.0	[6][8]
Curative	5	40.6	[6][8]
Curative	15	48.7	[6][8]
Curative	45	73.4	[6][8]

Table 3: Acute Toxicity of **Trifloxystrobin** to Non-Target Organisms

Organism	Endpoint	Value	Reference(s)
Rat (oral)	LD50	>5000 mg/kg bw	
Rat (dermal)	LD50	>2000 mg/kg bw	
Bobwhite quail (oral)	LD50	>2000 mg/kg bw	
Rainbow trout (Oncorhynchus mykiss)	LC50 (96h)	0.015 mg/L	
Daphnia magna	EC50 (48h)	0.038 mg/L	
Honeybee (Apis mellifera, oral)	LD50	>200 µ g/bee	
Earthworm (Eisenia fetida)	LC50 (14d)	>500 mg/kg soil	

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to determine the EC50 of **Trifloxystrobin** against *Sclerotinia sclerotiorum*.[\[6\]](#)[\[8\]](#)

1. Materials:

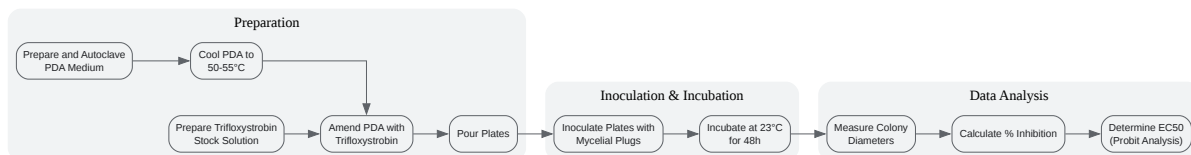
- **Trifloxystrobin** (analytical standard)
- Acetone (solvent)
- Potato Dextrose Agar (PDA)
- Sterile petri dishes (90 mm)
- Mycelial plugs (6 mm diameter) from the periphery of a 2-day-old culture of the target fungus
- Incubator (23°C)

- Calipers

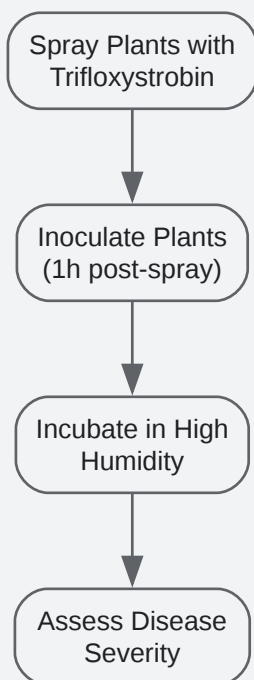
2. Preparation of Fungicide-Amended Media: a. Prepare a stock solution of **Trifloxystrobin** in acetone. b. Autoclave PDA and cool to 50-55°C in a water bath. c. Add the required volume of the **Trifloxystrobin** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.005, 0.01, 0.03, 0.1, 0.3, and 1.0 µg/mL).[8] d. For the control, add an equivalent volume of acetone to the PDA. The final concentration of acetone should not exceed 0.2% (v/v).[8] e. Pour the amended and control PDA into sterile petri dishes and allow to solidify.

3. Inoculation and Incubation: a. Place a 6 mm mycelial plug, mycelium-side down, onto the center of each PDA plate.[8] b. Seal the plates with parafilm. c. Incubate the plates at 23°C in the dark for 48 hours, or until the mycelial growth in the control plates reaches the edge of the plate.[8]

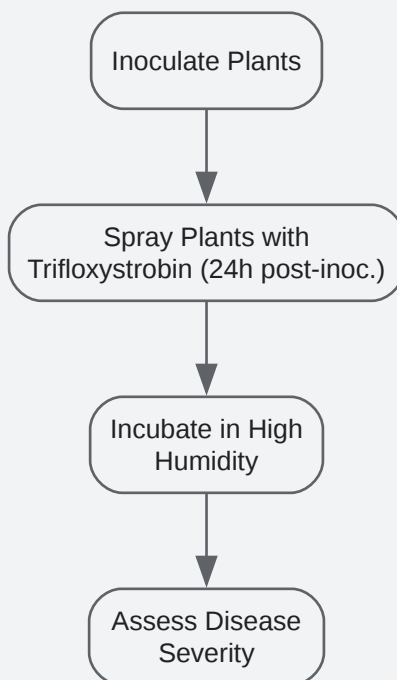
4. Data Collection and Analysis: a. Measure the colony diameter in two perpendicular directions for each plate. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = $[(dc - dt) / dc] \times 100$ where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony. c. Determine the EC50 value by performing a probit analysis of the dose-response data.

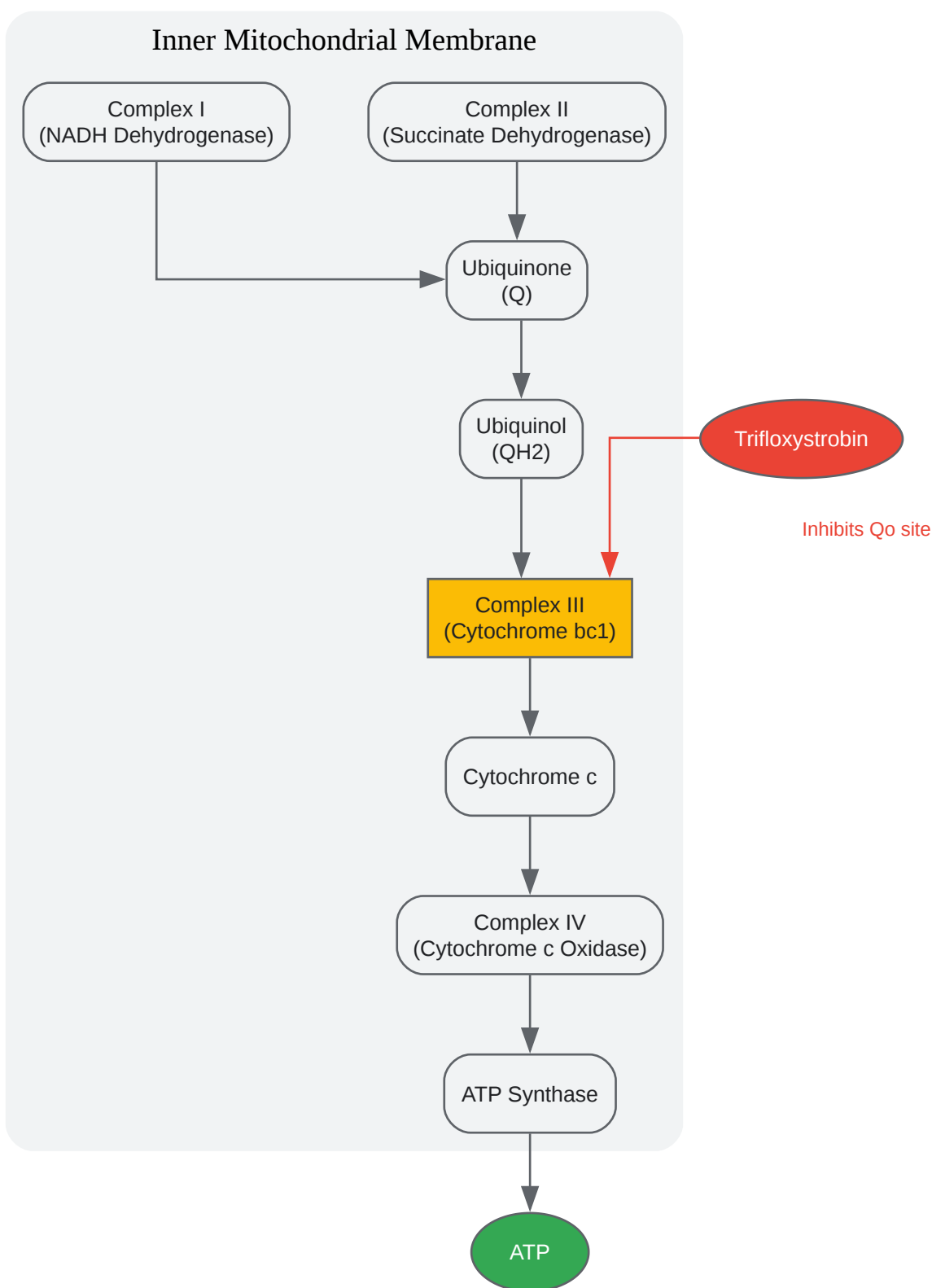


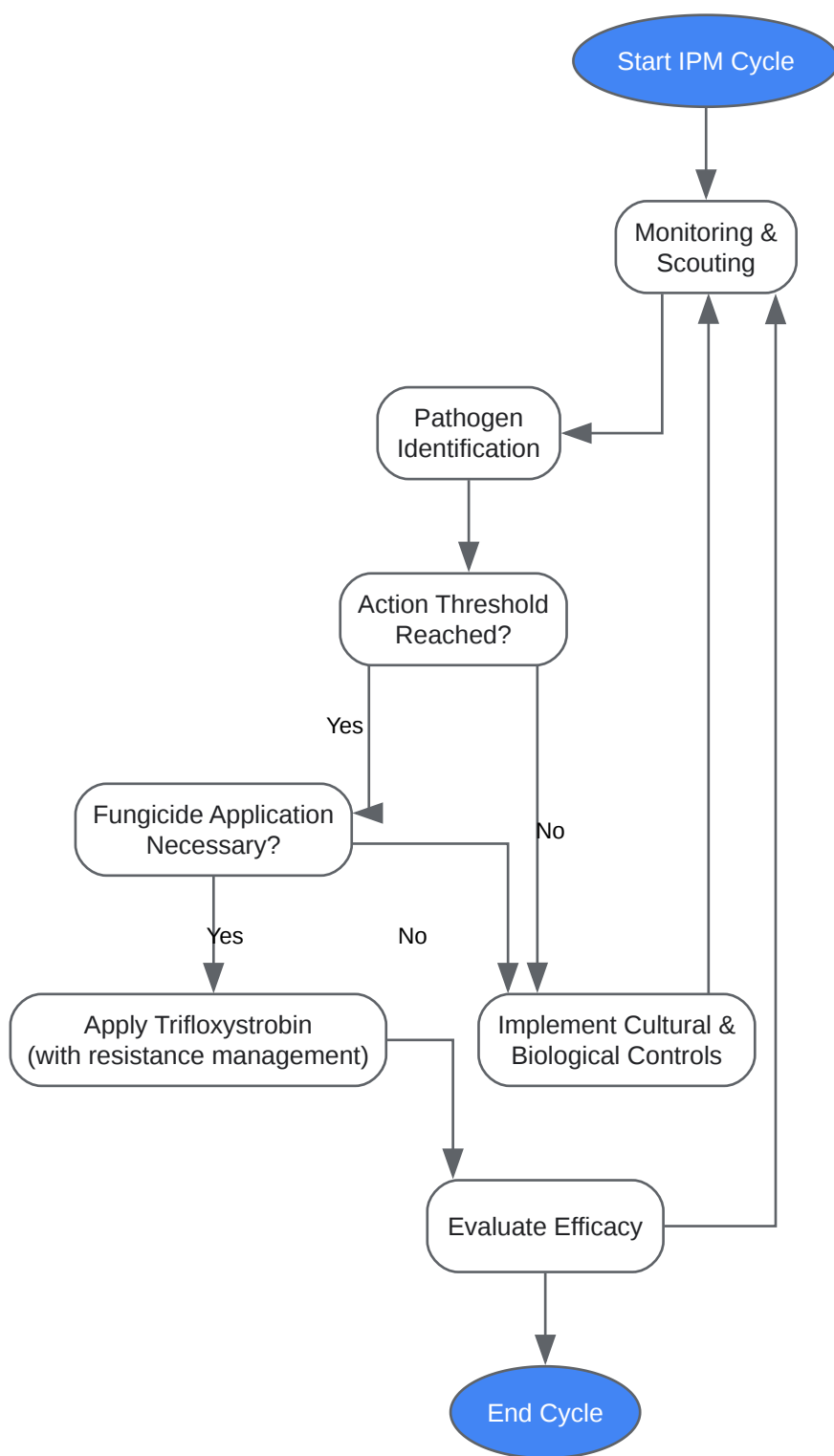
Preventive Efficacy



Curative Efficacy







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